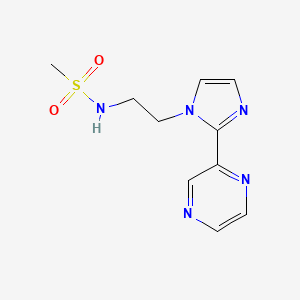

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide

Description

Chemical Structure and Properties N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a heterocyclic organic compound featuring a pyrazine ring fused to an imidazole moiety, linked via an ethyl chain to a methanesulfonamide group. Its molecular formula is C₁₁H₁₄N₆O₂S, with a molecular weight of 318.34 g/mol.

Methanesulfonamide derivatives are often explored in medicinal chemistry for their pharmacokinetic properties, such as improved metabolic stability and membrane permeability.

Crystallographic Analysis

Crystallographic data for this compound might utilize programs like SHELXL for refinement, given its prevalence in small-molecule structure determination . The pyrazine and imidazole rings likely adopt planar conformations, with hydrogen bonding patterns analyzable via graph set theory (e.g., Etter’s formalism for molecular aggregates) .

Properties

IUPAC Name |

N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S/c1-18(16,17)14-5-7-15-6-4-13-10(15)9-8-11-2-3-12-9/h2-4,6,8,14H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBYXNUDSWDPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=CN=C1C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds similar to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Potential : Studies have evaluated the anticancer effects of this compound, revealing its ability to inhibit cancer cell proliferation in vitro. The mechanism of action involves interference with cellular processes and potential modulation of signaling pathways related to cancer growth .

2. Antitubercular Activity

- The compound has been assessed for its antitubercular properties against Mycobacterium tuberculosis. In vitro studies showed promising results, leading to further evaluation in animal models to assess efficacy and safety .

3. Materials Science

- The unique chemical structure allows for the development of novel materials with specific properties. Its application in creating functional materials for electronics or sensors is an area of ongoing research.

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved

Biological Activity

N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that incorporates a pyrazine moiety, an imidazole group, and a methanesulfonamide functional group. This structural diversity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biological pathways. The exact mechanism is still under investigation, but it is hypothesized that the compound may act as an inhibitor or modulator of certain enzymatic activities related to cancer and inflammatory processes.

Pharmacological Activities

Research has highlighted several key pharmacological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of imidazole and pyrazine compounds exhibit significant antitumor effects. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer models .

- Antimicrobial Properties : Imidazole derivatives are known for their antimicrobial activity. Studies have demonstrated that certain derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of imidazo[1,2-a]pyrazine derivatives, one particular compound exhibited an IC50 value of 5.70 nM against ENPP1, a target implicated in cancer progression. This compound also enhanced the expression of genes involved in immune response, suggesting its potential as an immunotherapeutic agent .

Case Study 2: Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. One study reported that specific compounds displayed significant inhibition against E. coli and B. subtilis, indicating their potential use in treating bacterial infections .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Antitumor | ENPP1 | 5.70 | |

| Antimicrobial | E. coli | Not specified | |

| Antimicrobial | B. subtilis | Not specified |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂S |

| Molecular Weight | 302.38 g/mol |

| Solubility | Soluble in DMSO and ethanol |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their distinguishing features:

Key Comparative Analysis

Electronic and Steric Effects

- Pyrazine vs. Pyrazine’s nitrogen atoms may enhance solubility via polar interactions, whereas the phenyl group in increases hydrophobicity.

- Sulfonamide Positioning : The methanesulfonamide group in the target compound and contributes to hydrogen-bonding capacity. However, the ethyl spacer in the target compound may reduce steric hindrance compared to bulkier analogues like the cyclohexane derivative .

Hydrogen-Bonding Patterns

Graph set analysis (e.g., D , R₂²(8) motifs) predicts that the target compound’s imidazole N–H and sulfonamide groups could form intermolecular bonds, stabilizing crystal lattices or protein-ligand complexes . In contrast, the thiazole-carboxamide in may exhibit bifurcated hydrogen bonds due to its carboxamide moiety.

Pharmacological Implications

- Target vs. : The phenyl-imidazole derivative may exhibit higher blood-brain barrier penetration due to increased lipophilicity, whereas the pyrazine-containing target compound could favor aqueous solubility and renal excretion.

- Thiazole vs. Imidazole Cores : Thiazole-based compounds (e.g., ) often exhibit distinct bioactivity profiles, such as antimalarial or antiviral effects, compared to imidazole derivatives’ kinase inhibition tendencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.